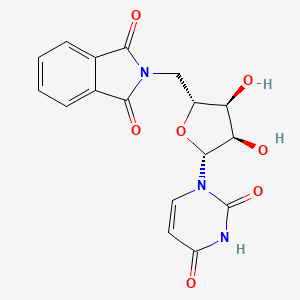
5'-Deoxy-5'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine: is a synthetic nucleoside analog This compound is characterized by the presence of a uridine moiety linked to a phthalimide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine typically involves the reaction of uridine derivatives with phthalic anhydride under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the uridine moiety.
Reduction: Reduction reactions can occur at the phthalimide group.
Substitution: Nucleophilic substitution reactions are possible, especially at the uridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential interactions with biological molecules, particularly nucleic acids. It can be used in the design of probes and sensors for detecting specific nucleic acid sequences.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of antiviral or anticancer agents due to its ability to interact with nucleic acids.
Industry: In the industrial sector, 5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine can be used in the production of specialized materials and chemicals. Its unique properties make it suitable for use in various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine involves its interaction with nucleic acids. The compound can incorporate into DNA or RNA, potentially disrupting normal cellular processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
- 5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3’-S-ethyl-3’-thiothymidine
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxamide
Uniqueness: 5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine is unique due to its specific combination of a uridine moiety and a phthalimide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61210-27-3 |
|---|---|
Molecular Formula |
C17H15N3O7 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15N3O7/c21-11-5-6-19(17(26)18-11)16-13(23)12(22)10(27-16)7-20-14(24)8-3-1-2-4-9(8)15(20)25/h1-6,10,12-13,16,22-23H,7H2,(H,18,21,26)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
OUDZUBZKFOVENQ-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















